molecular formula C19H16Cl2N4O3S B2383166 N-(3,5-dichlorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide CAS No. 921476-01-9

N-(3,5-dichlorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2383166
CAS No.: 921476-01-9
M. Wt: 451.32
InChI Key: PHRVYSPKKGQDKD-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary use. N-(3,5-dichlorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a synthetic organic compound designed for research applications, particularly in the field of oncology and medicinal chemistry. It belongs to a class of molecules featuring a thiazole core linked to a ureido group, a structural motif known to possess significant biological activity. The core structure of this compound is closely related to novel ureido derivatives based on a thiazole scaffold, which have been investigated as potential anticancer agents. Specifically, such compounds are inspired by the design of type II kinase inhibitors (e.g., Sorafenib) and are developed to target diverse signaling pathways in cancer cells . Research on analogous compounds has demonstrated potent antiproliferative effects against a range of human cancer cell lines, including hepatic (HepG2) and breast (MCF-7) carcinomas . The mechanism of action for this class of compounds may involve the induction of cell cycle arrest (e.g., at the G2/M phase), promotion of apoptosis (programmed cell death), and inhibition of key kinases involved in cell proliferation and survival . Some related thiazole-urea compounds have also shown potential as inhibitors of specific molecular targets, such as the Insulin-like Growth Factor 1 Receptor (IGF1R), which is a validated target in cancer therapy . This compound is supplied for non-human, in-vitro research purposes to aid scientists in the exploration of new chemical entities for targeted therapy development.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O3S/c1-28-16-5-3-2-4-15(16)24-18(27)25-19-23-14(10-29-19)9-17(26)22-13-7-11(20)6-12(21)8-13/h2-8,10H,9H2,1H3,(H,22,26)(H2,23,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRVYSPKKGQDKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Urea Formation: The thiazole intermediate can be reacted with an isocyanate derivative to form the urea linkage.

    Final Coupling: The final step involves coupling the urea-thiazole intermediate with 3,5-dichloroaniline under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes the use of continuous flow reactors, solvent recycling, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: Halogen atoms on the phenyl ring can be substituted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving thiazole derivatives.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Key Observations :

  • The dichlorophenyl-substituted 10b has the highest molecular weight (548.2) due to two chlorine atoms, aligning with the target compound’s calculated weight (~479.3).
  • Yields for analogs exceed 85%, suggesting efficient synthetic routes for such derivatives .

Substituent Effects on Properties

  • Electron-Withdrawing Groups (Cl, F) : Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets.
  • Electron-Donating Groups (OCH₃) : Improve solubility and modulate electronic effects on the ureido-thiazol core. The target’s 2-methoxyphenyl group may confer distinct pharmacokinetic properties compared to halogenated analogs like 10a–c .

Notes on Methodology and Limitations

  • Evidence Gaps : Direct pharmacological or thermodynamic data (e.g., IC₅₀, LogP) for the target compound are unavailable in the provided sources. Comparisons are inferred from structural analogs.

Biological Activity

N-(3,5-dichlorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound features a thiazole ring , a ureido group , and multiple aromatic substituents. Its structure can be broken down as follows:

  • Thiazole Ring : Known for its role in various biological activities, including anticancer effects.
  • Ureido Group : Contributes to the compound's ability to form hydrogen bonds, enhancing interactions with biological targets.
  • Dichlorophenyl Group : Imparts hydrophobic characteristics that may affect the compound's bioavailability.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, particularly in anticancer and antimicrobial domains. The specific biological activity of this compound is expected to align with these trends due to the presence of key functional groups.

Potential Activities

  • Anticancer Properties :
    • Thiazole derivatives are frequently studied for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound may exhibit cytotoxicity against various cancer cell lines.
    • A related study on ureido-substituted thiazole derivatives demonstrated potent cytotoxicity against HepG2 cells, indicating potential efficacy against liver cancer .
  • Antimicrobial Activity :
    • Similar compounds have shown promising antimicrobial effects. The structural components of this compound suggest it may also possess such properties, although specific data on this compound is still limited.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Thiazole Ring :
    • Reacting a suitable α-haloketone with thiourea under basic conditions.
  • Urea Formation :
    • Reacting the thiazole intermediate with an isocyanate derivative to form the urea linkage.
  • Final Coupling :
    • Coupling the urea-thiazole intermediate with 3,5-dichloroaniline under appropriate conditions.

These steps are optimized for yield and purity during industrial production .

Comparative Analysis with Similar Compounds

To understand the potential uniqueness of this compound, it's beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
SorafenibUreido-substituted phenyl derivativesAnticancer activity
SunitinibSimilar scaffolding with a different side chainKinase inhibitor
NintedanibContains a thiazole ring and ureido moietyAnticancer properties

These comparisons highlight how this compound may exhibit distinct pharmacological properties due to its specific combination of functional groups .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Cytotoxicity Studies : A study reported that certain thiazole derivatives induced apoptosis and autophagy in cancer cell lines, showcasing their potential as anticancer agents .
  • Mechanistic Investigations : Research on ureido-substituted thiazoles indicated that they could inhibit cell migration and induce cell cycle arrest in cancer cells .

These findings underscore the therapeutic potential of compounds within this chemical class.

Q & A

How can the synthesis of N-(3,5-dichlorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide be optimized for yield and purity?

Basic Research Question
Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the thiazole core via cyclization of thiourea intermediates under reflux conditions (e.g., ethanol or DMF as solvents) .
  • Step 2: Acetamide coupling using chloroacetyl chloride in the presence of a base (e.g., triethylamine) to ensure nucleophilic substitution .
  • Step 3: Ureido group introduction via reaction with 2-methoxyphenyl isocyanate under anhydrous conditions .

Optimization Strategies:

  • Solvent Selection: Polar aprotic solvents like DMF improve reaction kinetics for cyclization steps .
  • Temperature Control: Maintain 60–80°C for thiourea cyclization to avoid side reactions .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .
  • Monitoring: Track reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) .

What analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

Basic Research Question
Methodological Answer:
Key Techniques:

  • NMR Spectroscopy:
    • 1H NMR: Identify aromatic protons (δ 6.8–7.5 ppm for dichlorophenyl and methoxyphenyl groups) and acetamide methylene (δ 3.8–4.2 ppm) .
    • 13C NMR: Confirm carbonyl groups (urea C=O at ~155 ppm, acetamide C=O at ~170 ppm) .
  • Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+ at m/z ~463) and fragmentation patterns .
  • HPLC: Assess purity (>98% using C18 column, acetonitrile/water mobile phase) .

Data Interpretation Tips:

  • Compare spectral data with structurally similar compounds (e.g., thiazole derivatives in ).
  • Use DEPT-135 NMR to distinguish CH2/CH3 groups in the acetamide moiety .

How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?

Advanced Research Question
Methodological Answer:
SAR Design:

  • Core Modifications: Synthesize derivatives with variations in:
    • Thiazole substituents (e.g., methyl vs. ethyl groups at position 4) .
    • Ureido linkage (e.g., replacing 2-methoxyphenyl with 3-chlorophenyl) .
    • Acetamide chain (e.g., N-substitution with pyridinyl or phenethyl groups) .

Biological Assays:

  • In Vitro Testing: Screen against target enzymes (e.g., COX-2 for anti-inflammatory activity ) or cancer cell lines (MTT assay, IC50 determination) .
  • Data Analysis: Use statistical tools (e.g., ANOVA) to correlate structural changes with activity trends.

Example SAR Table:

DerivativeSubstituent ModificationsIC50 (μM)Key Finding
ParentNone12.3Baseline
Derivative A4-Methylthiazole8.7Enhanced activity
Derivative B3-Chlorophenyl ureido22.1Reduced potency

How can molecular docking and mechanistic studies elucidate the compound’s mode of action?

Advanced Research Question
Methodological Answer:
Experimental Workflow:

Target Selection: Prioritize proteins implicated in inflammation (e.g., COX-2) or cancer (e.g., EGFR) based on structural analogs .

Docking Software: Use AutoDock Vina or Schrödinger Suite with optimized parameters (grid size: 20 Å, exhaustiveness: 20) .

Validation: Compare docking poses with co-crystallized ligands (PDB: 5KIR for COX-2) .

Key Findings:

  • The thiazole ring may form π-π interactions with hydrophobic pockets, while the ureido group hydrogen-bonds to catalytic residues .
  • MD Simulations (GROMACS): Assess binding stability over 100 ns trajectories .

How should researchers resolve contradictions in reported biological activity data?

Advanced Research Question
Methodological Answer:
Common Sources of Contradiction:

  • Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
  • Compound Purity: Impurities >2% can skew results; validate via HPLC before testing .
  • Bioavailability: Poor solubility (logP ~3.5) may limit in vivo efficacy despite in vitro activity .

Resolution Strategies:

  • Meta-Analysis: Compare data across studies using standardized metrics (e.g., IC50 normalized to positive controls) .
  • Dose-Response Curves: Generate full-range curves (1 nM–100 μM) to confirm activity thresholds .

What methodologies are recommended for synthesizing derivatives with enhanced selectivity?

Advanced Research Question
Methodological Answer:
Derivative Synthesis Approaches:

  • Functional Group Addition: Introduce sulfonamide or fluorobenzyl groups to improve target affinity .
  • Scaffold Hopping: Replace thiazole with pyrimidine rings to reduce off-target effects .

Reaction Conditions:

  • Click Chemistry: Use Cu(I)-catalyzed azide-alkyne cycloaddition for triazole derivatives .
  • Microwave-Assisted Synthesis: Reduce reaction times (e.g., 30 minutes vs. 12 hours) for high-throughput screening .

Characterization:

  • X-ray Crystallography: Resolve 3D structure to guide rational design (e.g., CCDC deposition for analogs) .

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